![molecular formula C15H11NO3S B1598646 11-Oxo-10,11-dihydrodibenzo[B,F][1,4]thiazepine-8-carboxylic acid CAS No. 440627-14-5](/img/structure/B1598646.png)
11-Oxo-10,11-dihydrodibenzo[B,F][1,4]thiazepine-8-carboxylic acid
Übersicht
Beschreibung
“11-Oxo-10,11-dihydrodibenzo[B,F][1,4]thiazepine-8-carboxylic acid” is a compound that has been studied for its potential use as a dopamine D2 receptor antagonist . It is a selective inhibitor of the Dopamine D2 receptor and has been considered for treating patients suffering from central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .
Molecular Structure Analysis
The molecular formula of “11-Oxo-10,11-dihydrodibenzo[B,F][1,4]thiazepine-8-carboxylic acid” is C14H9NO3S . Unfortunately, the exact molecular structure is not provided in the search results.Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm3, a boiling point of 409.8±44.0 °C at 760 mmHg, and a flash point of 201.6±28.4 °C . It has 4 H bond acceptors, 2 H bond donors, and 1 freely rotating bond . Its polar surface area is 92 Å2 .Wissenschaftliche Forschungsanwendungen
Dopamine D2 Receptor Antagonists
This compound has been identified as a selective inhibitor of the Dopamine D2 receptor . It has potential applications in treating patients suffering from central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .
Treatment of Allergic Conditions
The dibenzo[b,f][1,4]thiazepine derivatives, which include “11-Oxo-10,11-dihydrodibenzo[B,F][1,4]thiazepine-8-carboxylic acid”, have been employed in the treatment and control of allergic conditions such as allergic asthma .
Cardiovascular Preparations
Derivatives of this compound have been used in cardiovascular preparations to treat arteriosclerosis .
G-Protein Coupled Receptors (GPCRs) Target
G-protein coupled receptors (GPCRs) are among the most intensely investigated drug targets in the pharmaceutical industry. Over 40% of all FDA approved drugs target these important receptor proteins . This compound provides dihydrobenzo [b,/] [l,4]thiazepine-8- carboxamide compounds with selective affinity for the dopamine D2 receptor .
Wirkmechanismus
Target of Action
The primary target of 11-Oxo-10,11-dihydrodibenzo[B,F][1,4]thiazepine-8-carboxylic acid is the Dopamine D2 receptor . This receptor plays a crucial role in the central nervous system, influencing motor control, reward learning, and behavior reinforcement.
Mode of Action
This compound acts as a selective inhibitor of the Dopamine D2 receptor . By binding to this receptor, it prevents the normal interaction between dopamine and the receptor, thereby modulating the downstream signaling pathways .
Biochemical Pathways
The inhibition of the Dopamine D2 receptor affects the dopaminergic signaling pathway . This can lead to changes in the release of neurotransmitters, alterations in neuron firing rates, and ultimately, modifications in behavior and cognition .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effect on the Dopamine D2 receptor. This can result in a range of effects, depending on the specific context and the other signaling pathways involved . For instance, it could potentially be used to treat central nervous system disorders such as Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .
Eigenschaften
IUPAC Name |
6-oxo-5H-benzo[b][1,4]benzothiazepine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3S/c16-13-9-3-1-2-4-11(9)19-12-6-5-8(14(17)18)7-10(12)15-13/h1-7H,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXKROVRBSKYFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC3=C(S2)C=CC(=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.